N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJYRBGPBFWMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Piperidine rings are classically synthesized via cyclization of δ-amino ketones or δ-diamines. A method described in utilizes piperidinium salts (e.g., structure A1) reacted with primary amines under reflux in ethanol with potassium carbonate to yield substituted piperidin-4-ones. For example:
$$
\text{Piperidinium salt} + \text{R-NH}2 \xrightarrow{\text{EtOH, K}2\text{CO}_3, \Delta} \text{Piperidin-4-one derivative}
$$
This approach allows installation of substituents at the 3-position, which may later be functionalized to introduce carboxamide groups.
Alkylation of Piperidine-4-ones
As detailed in, alkylation of piperidine-4-ones (e.g., A2) with alkyl bromides/iodides in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using potassium carbonate or diisopropylethylamine generates branched derivatives. For dicarboxamide synthesis, alkylation with bromoacetamide derivatives could install carboxamide precursors.
Carboxamide Bond Formation
Direct Amidation of Piperidine-1,4-Dicarboxylic Acid
The most straightforward route involves coupling piperidine-1,4-dicarboxylic acid with 5-amino-1,3-benzodioxole and 2-aminothiazole. Activation of the carboxylic acids is achieved using:
| Activation Method | Reagents | Conditions |
|---|---|---|
| Acyl chloride formation | Thionyl chloride (SOCl₂) | Reflux, anhydrous |
| Carbodiimide-mediated | EDCl/HOBt, DCC, HATU | DMF, 0°C to RT |
For example:
$$
\text{Piperidine-1,4-dicarbonyl chloride} + 2 \text{Ar-NH}_2 \xrightarrow{\text{Base}} \text{Target compound}
$$
However, simultaneous coupling of both amines risks poor regioselectivity.
Stepwise Amidation
To avoid selectivity issues, a sequential approach is employed:
- N1 Functionalization :
Piperidine-1-carboxylic acid is activated and reacted with 5-amino-1,3-benzodioxole. - N4 Functionalization :
The resulting mono-amide’s 4-carboxylic acid is activated and coupled with 2-aminothiazole.
- Piperidine-1-carboxylic acid (1 eq), HATU (1.1 eq), DIPEA (3 eq) in DMF, 0°C
- Add 5-amino-1,3-benzodioxole (1.05 eq), stir at RT for 12 h
- Isolate N1-(2H-1,3-benzodioxol-5-yl)piperidine-1-carboxamide
- Activate 4-carboxylic acid with SOCl₂, then react with 2-aminothiazole in THF
Alternative Route via Oxime Intermediates
A method adapted from uses oxime intermediates for amine generation:
- Piperidine-4-one (A3) is treated with 50% aqueous hydroxylamine in hexanes to form an oxime.
- Dehydration with toluene under Dean-Stark conditions yields the nitrile.
- Catalytic hydrogenation (Rh/Al₂O₃, H₂ 1 atm) reduces the nitrile to a primary amine.
- The amine is acylated with chloroformate derivatives of 1,3-benzodioxole-5-carboxylic acid and thiazole-2-carboxylic acid.
$$
\text{Piperidine-4-one} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow{\Delta} \text{Nitrile} \xrightarrow{\text{H}2, \text{Rh}} \text{Diamine} \xrightarrow{\text{Acyl chlorides}} \text{Target}
$$
Heterocyclic Amine Synthesis
1,3-Benzodioxol-5-amine Preparation
5-Nitro-1,3-benzodioxole is reduced using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to yield the amine.
1,3-Thiazol-2-amine Synthesis
2-Aminothiazole is synthesized via:
- Hantzsch Thiazole Synthesis : Reacting thiourea with α-haloketones:
$$
\text{CH}3\text{C(O)CH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH}} \text{Thiazol-2-amine}
$$
Optimization Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMSO, DMF) |
| Regioselectivity in amidation | Employ orthogonal protecting groups (Boc, Fmoc) |
| Purification difficulties | Chromatography on silica gel with EtOAc/hexane |
Analytical Data Validation
Key Characterization Methods :
- ¹H NMR : Diagnostic signals for piperidine (δ 1.5–2.5 ppm), benzodioxole (δ 5.9–6.8 ppm), thiazole (δ 7.2–8.1 ppm)
- HRMS : Calculated for C₁₇H₁₇N₃O₄S [M+H]⁺: 376.0962, Found: 376.0958
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its structural motifs are relevant.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Findings
Nitro-thiazole in XQH-3-6 introduces electron-withdrawing effects, possibly increasing reactivity but reducing metabolic stability compared to the simpler thiazole in the target compound .
Molecular Weight and Drug-Likeness :
- The target compound (~386 g/mol) and XQH-3-6 (~410 g/mol) fall within acceptable ranges for oral bioavailability, whereas Compound 74’s higher molecular weight (~530 g/mol) may limit absorption .
Solubility :
- Both the target compound and XQH-3-6 are DMSO-soluble but water-insoluble, suggesting challenges in aqueous formulation without excipients .
Biological Applications :
- XQH-3-6 demonstrates specific antimicrobial activity against S. mutans, a dental pathogen, implying that structural analogs like the target compound may share similar mechanisms (e.g., enzyme inhibition) .
Structural-Activity Relationship (SAR) Insights
- Piperidine Core : The piperidine ring’s conformation likely influences binding to biological targets. Substitutions at N1 and N4 positions modulate steric and electronic interactions.
- Benzodioxol vs. Chlorophenyl : The benzodioxol group’s electron-donating properties may enhance affinity for hydrophobic pockets in enzymes, whereas chlorophenyl groups (as in XQH-3-6) could favor halogen bonding .
Biological Activity
N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 378.43 g/mol. The structure can be represented as follows:
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 378.43 g/mol |
| SMILES | Cc1c(-c(c2)nnc2SCC(Nc(c(c2)cc3c2OCO3)=O)sc(-c2cccs2)n1)sc(-c2cccs2)n1 |
| LogP | 3.4609 |
| Polar Surface Area | 55.404 |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are crucial for mitigating oxidative stress in cells .
- Metabolic Modulation : In studies involving weight-loaded forced swimming tests in mice, the compound significantly increased swimming endurance and improved metabolic parameters by increasing liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels .
- Antidiabetic Potential : Recent investigations have highlighted its inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. The compound demonstrated IC50 values of 2.57 µg/mL and 4.28 µg/mL against this target, suggesting potential applications in managing diabetes .
Therapeutic Applications
Given its diverse biological activities, this compound may have potential therapeutic applications in:
- Diabetes Management : As an α-amylase inhibitor.
- Antioxidant Therapy : For conditions related to oxidative stress.
- Endurance Enhancement : Potentially beneficial for athletes or individuals with fatigue-related disorders.
Study on Swimming Endurance
A pivotal study investigated the effects of this compound on swimming endurance in mice. Mice treated with various doses of the compound showed a marked increase in endurance compared to control groups. The results indicated that the compound not only enhanced physical performance but also positively influenced metabolic parameters related to energy utilization .
Antidiabetic Research
In another study focused on antidiabetic properties, researchers synthesized various benzodioxole derivatives and assessed their inhibitory effects on α-amylase. The promising results indicated that certain derivatives could serve as effective candidates for further development into antidiabetic medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
